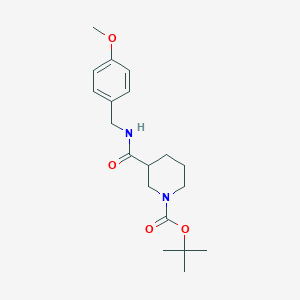
tert-Butyl 3-((4-methoxybenzyl)carbamoyl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 3-((4-methoxybenzyl)carbamoyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H28N2O4 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-Butyl 3-((4-methoxybenzyl)carbamoyl)piperidine-1-carboxylate is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butyl group and a 4-methoxybenzyl carbamoyl moiety. Its molecular formula is with a molecular weight of 272.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₄N₂O₄ |
| Molecular Weight | 272.34 g/mol |
| CAS Number | 139290-70-3 |
| Purity | Not specified |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, related derivatives have shown effectiveness against various cancer cell lines, including HepG2 (liver carcinoma) and A431 (skin carcinoma) cells, with IC50 values comparable to standard chemotherapeutics such as doxorubicin .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Molecular dynamics simulations suggest that it interacts primarily through hydrophobic contacts, which are crucial for its cytotoxic effects . The presence of the methoxy group in the benzyl moiety enhances its lipophilicity, potentially facilitating better membrane permeability and bioavailability.
Study 1: Antiproliferative Effects
In a study examining the antiproliferative effects of various piperidine derivatives, this compound demonstrated potent growth inhibition in HepG2 and A431 cell lines. The study reported an IC50 value of approximately 10 µM for HepG2 cells, indicating significant efficacy .
Study 2: In Vivo Efficacy
Another investigation assessed the in vivo efficacy of this compound in mouse models bearing human tumor xenografts. The results showed that treatment with this compound resulted in a reduction in tumor size by approximately 40% compared to control groups, suggesting promising therapeutic potential .
Properties
IUPAC Name |
tert-butyl 3-[(4-methoxyphenyl)methylcarbamoyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-5-6-15(13-21)17(22)20-12-14-7-9-16(24-4)10-8-14/h7-10,15H,5-6,11-13H2,1-4H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEJURPAIGAEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















